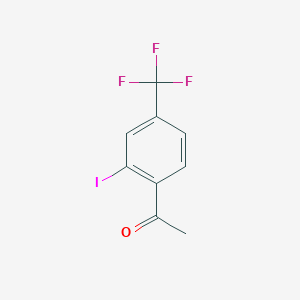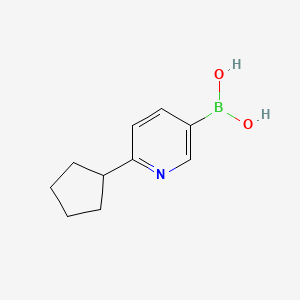
(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a chloropyridine moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Chloropyridine Substitution: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrazole ring.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to minimize by-products and waste.
化学反応の分析
Types of Reactions
(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
科学的研究の応用
(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
(1-(6-Chloropyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole ring and a chloropyridine moiety. This structure provides versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
特性
分子式 |
C8H7BClN3O2 |
|---|---|
分子量 |
223.42 g/mol |
IUPAC名 |
[1-(6-chloropyridin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-8-2-1-7(4-11-8)13-5-6(3-12-13)9(14)15/h1-5,14-15H |
InChIキー |
MUDRBCOHWBTKBQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2=CN=C(C=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)


![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)

![ethyl 2-[1-(3-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14082162.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)


![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)


![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)
